molecular formula C151H226N40O45S3 B1139630 Calcitonin (human) CAS No. 21215-62-3

Calcitonin (human)

Cat. No.: B1139630
CAS No.: 21215-62-3
M. Wt: 3417.9 g/mol
InChI Key: LDVRMNJZLWXJPL-GXQFRRLTSA-N
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Description

Calcitonin human is a peptide hormone composed of 32 amino acids. It is secreted by the parafollicular cells (also known as C cells) of the thyroid gland in humans. The primary function of calcitonin human is to regulate calcium levels in the blood by lowering them. It achieves this by inhibiting osteoclast activity in bones, which reduces the release of calcium into the bloodstream .

Mechanism of Action

Target of Action

Calcitonin (human) primarily targets osteoclasts , which are cells responsible for bone resorption . It also interacts with the calcitonin receptor found primarily in osteoclasts . The role of these targets is crucial in the regulation of bone mineral metabolism and maintenance of calcium and phosphate homeostasis .

Mode of Action

Calcitonin (human) inhibits osteoclast-mediated bone resorption through the regulation of the number and activity of osteoclasts . This action disrupts the cytoskeletal organization of osteoclasts, leading to a decrease in the number of active osteoclasts . The overall effect is a decrease in bone resorption, leading to an increase in bone calcium content and a reduction in the levels of serum calcium and serum phosphorus .

Biochemical Pathways

Calcitonin (human) is involved in the regulation of calcium (Ca2+) metabolism . It acts to reduce blood calcium (Ca2+), opposing the effects of parathyroid hormone (PTH) . This regulation affects the calcium-phosphorus metabolism, leading to decreases in urinary calcium, magnesium, and urine hydroxyproline .

Pharmacokinetics

Calcitonin (human) is metabolized in the kidneys and has a plasma half-life of approximately 5 minutes . This rapid metabolism and elimination mean that the bioavailability of calcitonin (human) can be influenced by factors such as renal function.

Result of Action

The molecular and cellular effects of calcitonin’s action include an increase in bone calcium content, a reduction in the levels of serum calcium and serum phosphorus, and a decrease in the number of active osteoclasts . These changes result in decreased bone resorption and increased bone density .

Action Environment

Environmental factors can influence the action, efficacy, and stability of calcitonin (human). For example, lifestyle factors such as smoking, body mass index (BMI), diet, alcohol, and exercise can affect the levels of calcitonin in the body . Among these, smoking has been found to increase calcitonin levels . In terms of pollutants, exposure to certain heavy metals and chemicals can also affect calcitonin levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcitonin human can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as hydrofluoric acid (HF).

Industrial Production Methods: In industrial settings, calcitonin human is produced using recombinant DNA technology. This involves inserting the gene encoding calcitonin into a suitable expression system, such as Escherichia coli or yeast. The expressed peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Calcitonin human primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions:

    Coupling Reagents: Dicyclohexylcarbodiimide (DCC), benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

    Deprotection Reagents: Trifluoroacetic acid (TFA).

    Cleavage Reagents: Hydrofluoric acid (HF).

Major Products: The major product of these reactions is the calcitonin human peptide itself, which is used for various therapeutic applications .

Scientific Research Applications

Comparison with Similar Compounds

  • Salmon calcitonin
  • α-calcitonin gene-related peptide (αCGRP)
  • β-calcitonin gene-related peptide (βCGRP)
  • Amylin
  • Adrenomedullin
  • Adrenomedullin 2 (intermedin)

Properties

CAS No.

21215-62-3

Molecular Formula

C151H226N40O45S3

Molecular Weight

3417.9 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,10S,13S,16S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10-(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C151H226N40O45S3/c1-17-75(8)118(144(229)163-67-114(205)183-117(74(6)7)143(228)162-64-112(203)165-77(10)150(235)190-50-29-38-106(190)124(158)209)185-125(210)76(9)166-145(230)120(79(12)194)186-131(216)92(45-47-109(155)200)170-142(227)107-39-30-51-191(107)151(236)103(58-85-35-25-20-26-36-85)180-148(233)122(81(14)196)188-139(224)99(59-87-63-159-71-164-87)176-133(218)96(55-83-31-21-18-22-32-83)174-128(213)90(37-27-28-49-152)168-136(221)101(61-111(157)202)177-134(219)97(56-84-33-23-19-24-34-84)175-137(222)102(62-116(207)208)178-129(214)91(44-46-108(154)199)171-147(232)121(80(13)195)187-138(223)98(57-86-40-42-88(198)43-41-86)179-146(231)119(78(11)193)184-115(206)66-161-127(212)94(53-72(2)3)172-130(215)93(48-52-237-16)169-141(226)105-70-239-238-69-89(153)126(211)160-65-113(204)167-100(60-110(156)201)135(220)173-95(54-73(4)5)132(217)181-104(68-192)140(225)189-123(82(15)197)149(234)182-105/h18-26,31-36,40-43,63,71-82,89-107,117-123,192-198H,17,27-30,37-39,44-62,64-70,152-153H2,1-16H3,(H2,154,199)(H2,155,200)(H2,156,201)(H2,157,202)(H2,158,209)(H,159,164)(H,160,211)(H,161,212)(H,162,228)(H,163,229)(H,165,203)(H,166,230)(H,167,204)(H,168,221)(H,169,226)(H,170,227)(H,171,232)(H,172,215)(H,173,220)(H,174,213)(H,175,222)(H,176,218)(H,177,219)(H,178,214)(H,179,231)(H,180,233)(H,181,217)(H,182,234)(H,183,205)(H,184,206)(H,185,210)(H,186,216)(H,187,223)(H,188,224)(H,189,225)(H,207,208)/t75-,76-,77-,78+,79+,80+,81+,82+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,117-,118-,119-,120-,121-,122-,123?/m0/s1

InChI Key

LDVRMNJZLWXJPL-GXQFRRLTSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@@H]8CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N8)[C@@H](C)O)CO)CC(C)C)CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C8CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N8)C(C)O)CO)CC(C)C)CC(=O)N)N

Origin of Product

United States

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